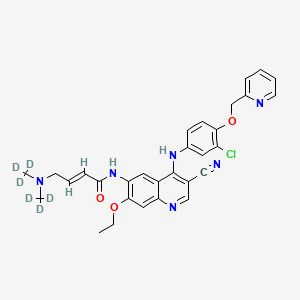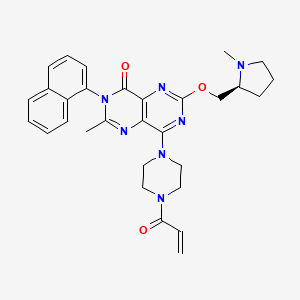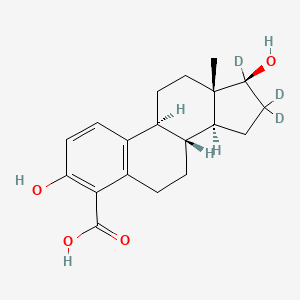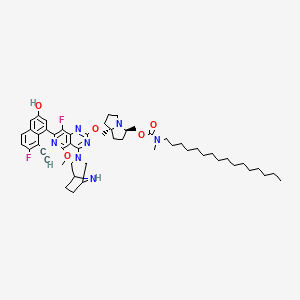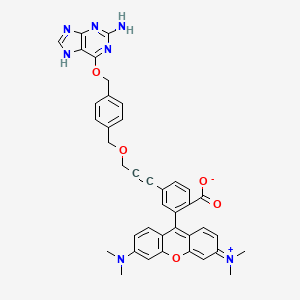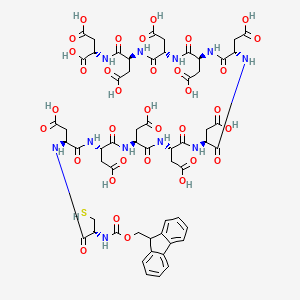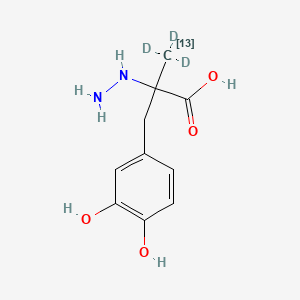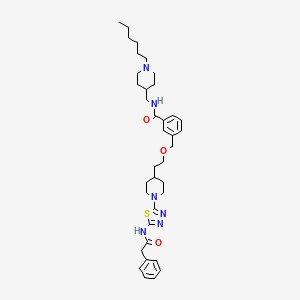
GLS1 Inhibitor-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GLS1 Inhibitor-6, also known as Compound 24y, is a potent and selective inhibitor of the enzyme glutaminase 1 (GLS1). This enzyme plays a crucial role in the glutaminolysis pathway, which is essential for the metabolism of glutamine in cells. This compound has shown significant potential in cancer therapy due to its ability to inhibit the proliferation of cancer cells by targeting their metabolic dependencies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GLS1 Inhibitor-6 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance the selectivity and potency of the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions to ensure consistency and reproducibility. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are employed to produce this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
GLS1 Inhibitor-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, are employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
GLS1 Inhibitor-6 has a wide range of scientific research applications, including:
Cancer Therapy: It has shown promise in inhibiting the proliferation of cancer cells by targeting their metabolic pathways.
Metabolic Studies: The compound is used to study the role of glutaminolysis in cellular metabolism and its impact on various diseases.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting glutaminase 1.
Biological Research: It is used to investigate the effects of glutaminase inhibition on cellular processes and signaling pathways.
Wirkmechanismus
GLS1 Inhibitor-6 exerts its effects by selectively inhibiting the enzyme glutaminase 1 (GLS1). This enzyme is responsible for converting glutamine to glutamate, a key step in the glutaminolysis pathway. By inhibiting GLS1, this compound disrupts the metabolic processes that cancer cells rely on for growth and proliferation. This leads to reduced cell viability and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BPTES: Another GLS1 inhibitor with a different chemical structure but similar mechanism of action.
Compound 968: A GLS1 inhibitor known for its ability to increase reactive oxygen species levels in cancer cells.
Uniqueness of GLS1 Inhibitor-6
This compound is unique due to its high selectivity for GLS1 over GLS2, making it a more targeted and effective inhibitor. It also shows good oral bioavailability and potent anti-tumor activity, distinguishing it from other GLS1 inhibitors .
Eigenschaften
Molekularformel |
C37H52N6O3S |
|---|---|
Molekulargewicht |
660.9 g/mol |
IUPAC-Name |
N-[(1-hexylpiperidin-4-yl)methyl]-3-[2-[1-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]piperidin-4-yl]ethoxymethyl]benzamide |
InChI |
InChI=1S/C37H52N6O3S/c1-2-3-4-8-19-42-20-14-31(15-21-42)27-38-35(45)33-13-9-12-32(25-33)28-46-24-18-29-16-22-43(23-17-29)37-41-40-36(47-37)39-34(44)26-30-10-6-5-7-11-30/h5-7,9-13,25,29,31H,2-4,8,14-24,26-28H2,1H3,(H,38,45)(H,39,40,44) |
InChI-Schlüssel |
KBMVEWMZBAAPSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1CCC(CC1)CNC(=O)C2=CC=CC(=C2)COCCC3CCN(CC3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


